

N-Boc-PEG10-alcohol CAS number information

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Compound of Interest

Compound Name: **N-Boc-PEG10-alcohol**

Cat. No.: **B15125833**

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An In-depth Technical Guide to **N-Boc-PEG10-alcohol**

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-PEG10-alcohol is a heterobifunctional linker molecule widely utilized in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis and subsequent use, and a visual representation of its application in a synthetic workflow. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate the effective use of this versatile chemical tool.

Introduction

N-Boc-PEG10-alcohol, systematically named tert-butyl (29-hydroxy-3,6,9,12,15,18,21,24,27-nonaoxanonacosyl)carbamate, is a valuable building block in the field of medicinal chemistry and drug development.^[1] It features three key components:

- A tert-butyloxycarbonyl (Boc) protected amine: This protecting group provides a stable yet easily removable mask for a primary amine. The Boc group is resistant to a wide range of reaction conditions but can be efficiently cleaved under mild acidic conditions, allowing for controlled, stepwise synthetic strategies.^{[2][3]}

- A polyethylene glycol (PEG) spacer: The ten-unit PEG chain is a hydrophilic and flexible linker. The inclusion of this PEG moiety enhances the aqueous solubility of conjugated molecules, reduces aggregation, and can improve the pharmacokinetic properties of therapeutic agents by, for example, extending their plasma half-life.[3][4]
- A terminal primary alcohol: The hydroxyl group serves as a versatile reactive handle for further chemical modifications. It can be oxidized to an aldehyde or carboxylic acid, or converted to a variety of leaving groups (e.g., mesylate, tosylate, or halide) for subsequent nucleophilic substitution reactions.

The unique combination of these functionalities makes **N-Boc-PEG10-alcohol** a highly adaptable linker for a variety of applications, most notably in the construction of PROTACs, where it connects a target protein-binding ligand to an E3 ligase-recruiting ligand.

Physicochemical Properties

A summary of the key physicochemical properties of **N-Boc-PEG10-alcohol** is presented in Table 1.

Table 1: Physicochemical Properties of **N-Boc-PEG10-alcohol**

Property	Value	Reference(s)
CAS Number	2238844-74-9	
Molecular Formula	C ₂₅ H ₅₁ NO ₁₂	
Molecular Weight	557.7 g/mol (also cited as 557.68)	
Appearance	Not specified in search results	
Purity	≥98%	
Solubility	Soluble in water, DMSO, DCM, DMF	
Storage Conditions	-20°C, protected from moisture	

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of **N-Boc-PEG10-alcohol** and its subsequent application in a bioconjugation reaction.

Synthesis of N-Boc-PEG10-alcohol

This protocol describes a general method for the Boc protection of the corresponding amino-PEG10-alcohol.

Materials:

- Amino-PEG10-alcohol (1.0 equivalent)
- Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents)
- Triethylamine (TEA) or Sodium Hydroxide (NaOH) (as a base)
- Tetrahydrofuran (THF)
- Water
- Ethyl acetate (EtOAc)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Hexanes
- Round-bottom flask
- Magnetic stirrer
- Ice bath
- Rotary evaporator

- Separatory funnel

Procedure:

- In a round-bottom flask, dissolve the amino-PEG10-alcohol (1.0 eq) in a suitable solvent such as a mixture of THF and water.
- Add a base, such as triethylamine (1.5 eq) or sodium hydroxide (1.1 eq), and stir the mixture until all solids are dissolved.
- Cool the reaction mixture to 0°C in an ice bath.
- Slowly add di-tert-butyl dicarbonate (Boc_2O , 1.1 eq) to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, remove the organic solvent (THF) under reduced pressure using a rotary evaporator.
- Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous phase).
- Combine the organic layers and wash sequentially with deionized water and brine.
- Dry the organic phase over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo to yield the crude **N-Boc-PEG10-alcohol**.
- If necessary, purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Deprotection of the Boc Group

This protocol describes the removal of the Boc protecting group to yield the free amine.

Materials:

- **N-Boc-PEG10-alcohol** (1.0 equivalent)
- Trifluoroacetic acid (TFA)

- Dichloromethane (DCM), anhydrous
- Round-bottom flask
- Magnetic stirrer
- Rotary evaporator

Procedure:

- Dissolve the **N-Boc-PEG10-alcohol** (1.0 eq) in anhydrous DCM.
- Add a solution of TFA in DCM (typically 20-50% v/v).
- Stir the mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.
- Upon completion, remove the solvent and excess TFA by rotary evaporation. Co-evaporation with a solvent like toluene can help remove residual TFA.
- The resulting amine-PEG10-alcohol (as a TFA salt) is often used in the next step without further purification.

Conversion of the Alcohol to a Leaving Group (e.g., Bromide)

This protocol describes the conversion of the terminal hydroxyl group to a bromide, making it susceptible to nucleophilic attack.

Materials:

- **N-Boc-PEG10-alcohol** (1.0 equivalent)
- Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl) (1.2 equivalents)
- Triethylamine (Et_3N) (1.5 equivalents)
- Lithium bromide (LiBr) (5.0 equivalents)

- Anhydrous dichloromethane (DCM)
- Acetone
- Ethyl acetate (EtOAc)
- Water
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)
- Round-bottom flask
- Magnetic stirrer
- Ice bath
- Rotary evaporator

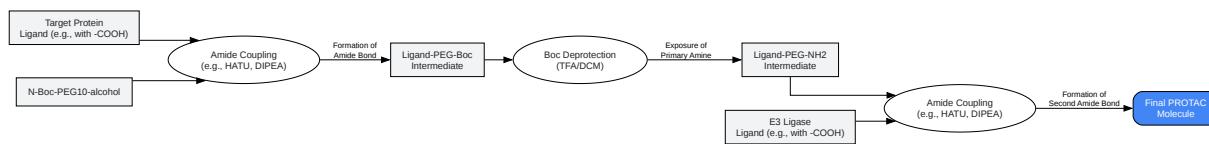
Procedure:

- Dissolve **N-Boc-PEG10-alcohol** in anhydrous DCM and cool the solution to 0°C in an ice bath.
- Add triethylamine to the solution.
- Slowly add methanesulfonyl chloride or p-toluenesulfonyl chloride dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitor by TLC).
- Dilute the reaction mixture with acetone and add an excess of lithium bromide.
- Stir the mixture overnight at room temperature.
- Remove the solvents under reduced pressure.

- Dilute the residue with ethyl acetate and wash sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the crude N-Boc-PEG10-bromide by flash column chromatography.

Application in PROTAC Synthesis

N-Boc-PEG10-alcohol is a key building block in the synthesis of PROTACs. The following workflow illustrates its use in a modular PROTAC assembly.



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Caption: Modular synthesis of a PROTAC using **N-Boc-PEG10-alcohol**.

Conclusion

N-Boc-PEG10-alcohol is a highly valuable and versatile heterobifunctional linker for researchers in the fields of bioconjugation, drug delivery, and medicinal chemistry. Its well-defined structure, incorporating a protected amine, a hydrophilic PEG spacer, and a reactive alcohol, provides a powerful tool for the construction of complex biomolecules and therapeutic agents like PROTACs. A thorough understanding of its properties and reactivity is essential for its successful application in research and development.

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